molecular formula C27H26BrOP B044502 (4-Ethoxybenzyl)triphenylphosphonium bromide CAS No. 82105-88-2

(4-Ethoxybenzyl)triphenylphosphonium bromide

Cat. No. B044502
CAS RN: 82105-88-2
M. Wt: 477.4 g/mol
InChI Key: MZBKKJRCQNVENM-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of (4-Ethoxybenzyl)triphenylphosphonium bromide involves chemical reactions that yield this compound as a key product. Notably, the compound has been synthesized and evaluated as a green corrosion inhibitor for mild steel in acidic solutions, demonstrating its utility in corrosion prevention (Kumar et al., 2017). The process showcases its potential in creating protective coatings for metals.

Molecular Structure Analysis

The molecular structure of (4-Ethoxybenzyl)triphenylphosphonium bromide has been determined through various analytical techniques, providing insights into its geometric and electronic configurations. For example, research on related phosphonium bromides has contributed to understanding the structural aspects of these compounds, which can be inferred for (4-Ethoxybenzyl)triphenylphosphonium bromide as well (H. Vogt et al., 1996).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, showcasing its versatility. For instance, it has been used in the one-pot synthesis of 2-substituted indoles, highlighting its role as a reagent in organic synthesis (G. Kraus et al., 2008). Such reactions underscore its utility in creating complex organic molecules.

Scientific Research Applications

  • Synthesis of Oligoribonucleotides : The 4-methoxybenzyl group, a close relative to 4-ethoxybenzyl, is used to protect the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This group can be removed rapidly by triphenylmethyl fluoroborate for further characterization (Hiroshi Takaku & Kazuo Kamaike, 1982).

  • Corrosion Inhibition : Quaternary phosphonium salts, including those similar to "(4-Ethoxybenzyl)triphenylphosphonium bromide", effectively inhibit mild steel corrosion in acidic environments. They show high inhibition efficiency and the results are consistent between experimental and theoretical studies (M. Goyal et al., 2020).

  • Synthesis of Schiff Bases : Schiff base compounds containing a chelating unit and triphenylphosphonium moiety have been synthesized using derivatives of (4-Ethoxybenzyl)triphenylphosphonium bromide (S. A. Borodkin et al., 2018).

  • Radiolabelling Biological Molecules : Iodobenzyl bromide derivatives, similar in structure to (4-Ethoxybenzyl)triphenylphosphonium bromide, have been used for radiolabelling biologically important molecules. This process is rapid and yields high results (Alan A. Wilson et al., 1986).

  • Synthesis of Indoles : Aminobenzyl phosphonium salts, related to (4-Ethoxybenzyl)triphenylphosphonium bromide, have been utilized in the flexible synthesis of 2,3-disubstituted indoles, leading to high-yield syntheses of various compounds including rutaecarpine (G. Kraus & Haitao Guo, 2009).

  • Synthesis of Poly(arylenevinylene)s : Poly(arylenevinylene)s incorporating specific phenylene fragments have shown promising photophysical properties, indicating potential applications in solar cell technologies (N. Barashkov et al., 1996).

  • Synthesis of Various Organic Compounds : Derivatives of (4-Ethoxybenzyl)triphenylphosphonium bromide have been used in the synthesis of various organic compounds, demonstrating their versatility in organic chemistry (W. Kantlehner et al., 2022).

Safety And Hazards

“(4-Ethoxybenzyl)triphenylphosphonium bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

“(4-Ethoxybenzyl)triphenylphosphonium bromide” is a new phosphonium salt that is being investigated for its potential uses. It has been studied as an inhibitor for mild steel (MS) corrosion in 0.5 M H2SO4 solutions . Future research may explore its other potential applications and further investigate its properties and mechanisms of action.

properties

IUPAC Name

(4-ethoxyphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBKKJRCQNVENM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369138
Record name [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxybenzyl)triphenylphosphonium bromide

CAS RN

82105-88-2
Record name Phosphonium, [(4-ethoxyphenyl)methyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82105-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Kumar, M Goyal, H Vashisht, V Sharma, I Bahadur… - RSC …, 2017 - pubs.rsc.org
A new phosphonium salt (4-ethoxybenzyl)-triphenylphosphonium bromide (EBTPPB), having different substituents attached to phosphorous and having different anions, is investigated …
Number of citations: 21 pubs.rsc.org
M Selva, A Perosa, G Fiorani - Organophosphorus Chemistry, 2019 - books.google.com
Lin and co-workers developed a novel four-component reaction protocol for a facile access to a library of phosphonium salts starting from commercially available reagents such as 1-…
Number of citations: 5 books.google.com
M Goyal, S Kumar, I Bahadur, EE Ebenso… - Journal of Molecular …, 2020 - Elsevier
In present study two quaternary phosphonium salts namely (1-NapthylMethyl)-triphenylphosphonium Chloride (1-NpMe-TPC) and (4-Methoxybenzyl)-triphenylphosphonium Bromide (4-…
Number of citations: 31 www.sciencedirect.com
M Goyal, H Vashist, S Kumar, I Bahadur… - Journal of Molecular …, 2020 - Elsevier
Electrochemical techniques, using galvanostatic polarization and electrochemical impedance spectroscopy (EIS) as experimental; Quantum Chemical (QC) calculation and Molecular …
Number of citations: 30 www.sciencedirect.com
M Goyal, S Kumar, L Guo, SH Alrefaee… - Journal of the Taiwan …, 2021 - Elsevier
Background: Corrosion mitigation potential of environmental sustainable cycloalkyltriphenylphosphonium based ionic liquids, namely, cyclopentyltriphenylphosphonium …
Number of citations: 5 www.sciencedirect.com
M Goyal, H Vashisht, A Kumar, S Kumar… - Journal of Molecular …, 2020 - Elsevier
The behavior of mild steel (MS) corrosion in isopentyltriphenylphosphonium bromide (IPTPPB) as a green inhibitor into 0.5 MH 2 SO 4 medium was examined by electrochemical …
Number of citations: 43 www.sciencedirect.com
PK Tse, EP Horwitz - Solvent Extraction and Ion Exchange, 1990 - Taylor & Francis
Three phosphonium nitrate extractants were synthesized and their extraction behavior with HTcO 4 was studied. The extractbility of pertechnetate with trioctylmethylphosphonium nitrate …
Number of citations: 4 www.tandfonline.com
AH Nahlé, TJ Harvey, FC Walsh - Journal of Alloys and Compounds, 2018 - Elsevier
Cathodic and anodic Tafel extrapolation data for the corrosion inhibition of iron in deaerated 1 M HCl at 22 C are obtained for five synthesized phosphonium salts, 4-tolyltriphenyl-…
Number of citations: 34 www.sciencedirect.com
PN Chalikidi, TT Magkoev, AV Gutnov… - The Journal of …, 2021 - ACS Publications
Two approaches for the synthesis of substituted phosphonium salts from easily available benzyl alcohols and their heterocyclic analogs have been developed. The developed protocols …
Number of citations: 2 pubs.acs.org
Y Reda, AM El-Shamy, KM Zohdy… - Ain Shams Engineering …, 2020 - Elsevier
The outcome of chloride anions on the performance of localized attack of electroplated steel alloy 4130 with Ni, Cu, and Cd immersed in a solution containing weight by volume 3.5% …
Number of citations: 39 www.sciencedirect.com

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